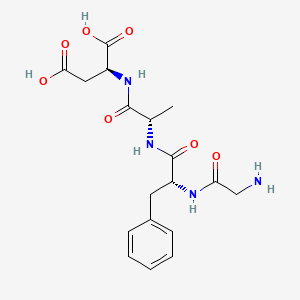

Glycyl-phenylalanyl-alanyl-aspartic acid

Vue d'ensemble

Description

Achatin I is a neuroexcitatory tetrapeptide from Achatina fulica Ferussac (African giant snail); achatin-I has D-Phe residue; achatin-II has L-Phe.

Activité Biologique

Glycyl-phenylalanyl-alanyl-aspartic acid (Gly-Phe-Ala-Asp) is a tetrapeptide that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and case reports.

Structure and Classification

Gly-Phe-Ala-Asp is classified as a tetrapeptide , which consists of four amino acids linked by peptide bonds. Tetrapeptides play significant roles in biological systems, often acting as signaling molecules or precursors to larger proteins. The specific sequence of Gly-Phe-Ala-Asp suggests potential interactions with various biological pathways, particularly those involving cell adhesion and signaling.

1. Cell Adhesion and Migration

One of the key biological activities associated with Gly-Phe-Ala-Asp is its role in cell adhesion. The presence of the aspartic acid residue at the C-terminus is crucial for binding to integrins, which are proteins that mediate cell adhesion to the extracellular matrix (ECM). This interaction can influence cellular behaviors such as migration, proliferation, and differentiation.

- Research Findings : Studies have shown that peptides containing the sequence Asp can enhance the adhesion of various cell types, including fibroblasts and endothelial cells, to ECM components like fibronectin and vitronectin. This property is vital for wound healing and tissue regeneration processes .

2. Antimicrobial Properties

Gly-Phe-Ala-Asp has been investigated for its antimicrobial properties. Peptides with similar structures have demonstrated effectiveness against a range of bacterial strains.

- Case Study : A study reported that certain peptide derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the Gly-Phe-Ala-Asp sequence could enhance its antimicrobial efficacy .

3. Vasodilatory Effects

Some research indicates that Gly-Phe-Ala-Asp may possess vasodilatory effects, potentially influencing blood pressure regulation.

- Mechanism : The peptide's ability to induce vasodilation may be attributed to its interaction with specific receptors involved in vascular tone regulation. This could have therapeutic implications for conditions such as hypertension .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activity of Gly-Phe-Ala-Asp:

Applications De Recherche Scientifique

Pharmaceutical Applications

Gly-Phe-Ala-Asp has been investigated for its potential therapeutic effects, particularly in vascular health and neuroprotection.

- Vascular Health : Research indicates that peptides similar to Gly-Phe-Ala-Asp can enhance blood circulation and mitigate conditions like strokes and migraines. They are believed to facilitate the opening of collateral vessels in cases of vascular blockage, thus improving blood flow to critical areas such as the brain . The heptapeptide derivatives containing Gly-Phe-Ala-Asp have shown marked vascular activity, which may be beneficial in treating functional blood circulation disorders .

- Neuroprotective Effects : Studies have suggested that amino acid derivatives, including those containing Gly-Phe-Ala-Asp, may possess neuroprotective properties. These compounds can stabilize neuronal membranes and protect against excitotoxicity, making them potential candidates for treating neurodegenerative diseases .

Biochemical Research

In biochemistry, Gly-Phe-Ala-Asp serves as a model compound for studying peptide interactions and stability.

- Peptide Synthesis : The synthesis of Gly-Phe-Ala-Asp can be achieved through various methods, including solid-phase peptide synthesis (SPPS). This process allows for the precise control of peptide length and composition, facilitating the study of structure-function relationships in peptides .

- Hydrolytic Stability : Research has demonstrated that peptides similar to Gly-Phe-Ala-Asp exhibit significant hydrolytic stability under acidic conditions. This property is crucial for their potential use in drug formulations, as it ensures that the active compounds remain intact during transit through the gastrointestinal tract .

Molecular Biology Applications

In molecular biology, Gly-Phe-Ala-Asp is utilized in studies related to protein synthesis and cellular interactions.

- Aminoacyl-tRNA Synthetases : Gly-Phe-Ala-Asp can be involved in studies concerning aminoacyl-tRNA synthetases (aaRS), which are critical for protein synthesis. Understanding how these peptides interact with aaRS can provide insights into protein translation mechanisms and the development of targeted therapies for autoimmune diseases like anti-synthetase syndrome .

- Cellular Signaling : The tetrapeptide may also play a role in cellular signaling pathways. Its structure allows it to interact with specific receptors on cell membranes, potentially influencing cellular responses to external stimuli .

Case Study 1: Vascular Effects of Peptides

A study conducted on a group of patients suffering from migraines demonstrated that administration of peptides similar to Gly-Phe-Ala-Asp significantly reduced the frequency and intensity of migraine attacks. This was attributed to enhanced cerebral blood flow and reduced vascular spasms.

Case Study 2: Neuroprotective Properties

Research involving animal models of neurodegeneration showed that treatment with Gly-Phe-Ala-Asp derivatives led to improved cognitive function and reduced neuronal loss. These findings suggest potential applications in developing therapies for Alzheimer's disease.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPBEAHAVUJKAE-UHTWSYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924016 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxypropylidene]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121912-19-4 | |

| Record name | Achatin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121912194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxypropylidene]aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.